molecular formula C10H10N2O2S B2432498 1-Methylisoquinoline-5-sulfonamide CAS No. 2378501-95-0

1-Methylisoquinoline-5-sulfonamide

Cat. No.: B2432498
CAS No.: 2378501-95-0
M. Wt: 222.26
InChI Key: WFSXUERGMDJGHW-UHFFFAOYSA-N
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Description

Contextualization within the Isoquinoline (B145761) Sulfonamide Class of Bioactive Molecules

Isoquinoline sulfonamides are a well-established class of bioactive compounds, recognized primarily for their ability to inhibit protein kinases. nih.govnih.gov These enzymes play a crucial role in cellular signal transduction, and their dysregulation is implicated in numerous diseases, including cancer. The general structure of an isoquinoline sulfonamide consists of an isoquinoline ring system linked to a sulfonamide group. nih.gov This core structure has been extensively modified to create a diverse library of compounds with varying potencies and selectivities for different kinases.

The bioactivity of this class of molecules is not limited to kinase inhibition. Recent studies have revealed that isoquinoline sulfonamides can also act as allosteric inhibitors of other enzymes, such as bacterial DNA gyrase, highlighting the diverse therapeutic potential of this chemical scaffold. nih.gov

Historical Perspective of Isoquinoline Derivatives in Academic Inquiry

The parent compound, isoquinoline, was first isolated from coal tar in 1885. Since then, isoquinoline and its derivatives have become integral to medicinal chemistry. nih.gov Many naturally occurring alkaloids, such as morphine and berberine, contain the isoquinoline core and have been used in traditional medicine for centuries. The introduction of synthetic methodologies to produce a wide array of isoquinoline derivatives has further expanded their application in academic and pharmaceutical research. nih.gov The development of isoquinoline sulfonamides as protein kinase inhibitors in the latter half of the 20th century marked a significant milestone, paving the way for the investigation of compounds like 1-Methylisoquinoline-5-sulfonamide.

Research Significance of this compound Scaffolds

The this compound scaffold is of particular interest to researchers due to its potential as a starting point for the development of selective inhibitors of various protein kinases. While extensive quantitative data for this specific compound is not widely available in public literature, studies on closely related analogs provide strong evidence of its research significance.

For instance, the related compound N-(2-[methylamino]ethyl)-5-isoquinolinesulfonamide, also known as H-8, has been shown to be an inhibitor of cAMP- and cGMP-dependent protein kinases. nih.gov Research has demonstrated that H-8 can significantly reduce the number of lung metastases in a mouse model of Lewis lung carcinoma, suggesting that inhibition of these kinases may block immunosuppressive mechanisms that facilitate tumor progression. nih.gov

The general class of isoquinoline-5-sulfonamides has been investigated for the structure-based design of inhibitors for other critical kinases, such as Protein Kinase B (PKB/Akt). nih.gov These studies often involve the synthesis and evaluation of a series of derivatives to understand the structure-activity relationship and optimize inhibitory potency and selectivity. The 1-methyl substitution on the isoquinoline ring of the target compound likely influences its binding affinity and selectivity for different kinase targets.

While specific IC50 values for this compound are not readily found in the surveyed literature, the data on related compounds underscores the importance of this scaffold in ongoing research to develop novel kinase inhibitors. The table below summarizes the inhibitory activity of a related isoquinoline sulfonamide, H-7, against various protein kinases, illustrating the typical data generated in such studies.

KinaseIC50 (µM)
Protein Kinase A3.0
Protein Kinase C6.0
cGMP-dependent Protein Kinase5.8
Myosin Light Chain Kinase20
Data for the related compound 1-(5-Isoquinolinylsulfonyl)-2-methylpiperazine (H-7)

Further detailed biochemical and cellular assays on this compound are necessary to fully elucidate its specific biological activities and potential as a research tool or therapeutic lead.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methylisoquinoline-5-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2S/c1-7-8-3-2-4-10(15(11,13)14)9(8)5-6-12-7/h2-6H,1H3,(H2,11,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFSXUERGMDJGHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC2=C1C=CC=C2S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies and Chemical Transformations

Strategies for the Construction of the 1-Methylisoquinoline-5-sulfonamide Core

The formation of the this compound scaffold relies on key chemical reactions that build the isoquinoline (B145761) system and subsequently introduce the sulfonamide group.

A primary and classical route to synthesizing sulfonamides is the condensation reaction between a sulfonyl chloride and an amine. For this compound, the key intermediate is isoquinoline-5-sulfonyl chloride. This precursor can be prepared through several methods. One common approach involves the diazotization of 5-aminoisoquinoline (B16527) in concentrated hydrochloric acid, followed by a sulfuryl chloridization reaction with sulfur dioxide in the presence of a catalyst. acs.org An alternative method is the direct chlorosulfonylation of isoquinoline using chlorosulfonic acid, which may proceed in one or two steps, sometimes involving the initial isolation of the sulfonic acid intermediate. rsc.org

Once isoquinoline-5-sulfonyl chloride is obtained, it is reacted with methylamine (B109427) in a nucleophilic substitution reaction. The nitrogen atom of methylamine attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride and the formation of the N-methylsulfonamide bond, yielding the target compound. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. ncert.nic.in

Table 1: Selected Synthetic Methods for Isoquinoline-5-sulfonyl Chloride Precursor

Starting MaterialReagentsKey StepsReference
5-Aminoisoquinoline1. Sodium Nitrite, Conc. HCl2. Sulfur Dioxide, CatalystDiazotization followed by sulfuryl chloridization. acs.org
IsoquinolineChlorosulfonic Acid, then optionally Thionyl ChlorideDirect chlorosulfonylation or via a sulfonic acid intermediate. rsc.org
5-Bromoisoquinoline1. Thiourea2. Oxidant (for chlorosulfonylation)Formation of S-isoquinoline isothiourea salt, followed by oxidative chlorosulfonyl acylation. rsc.org

Modern synthetic chemistry offers several innovative strategies for forming sulfonamide bonds that can provide advantages in terms of efficiency, substrate scope, and reaction conditions. thieme-connect.com

One such technique is the "resin-capture and release" methodology. rsc.org In this approach, the isoquinoline-5-sulfonyl chloride precursor is trapped by a polymer-supported reagent, such as polystyrene-DMAP. The resin-bound intermediate is then treated with methylamine, which cleaves the sulfonamide from the resin, yielding the desired product in high purity. This method is particularly amenable to combinatorial chemistry and simplifies purification. rsc.org

Another contemporary method involves the oxidative coupling of sulfinate salts with amines. dnu.dp.ua A hypothetical route for this compound would start with sodium 1-methylisoquinoline-5-sulfinate. This salt could be coupled with an amine source in the presence of an iodine-based mediator to form the sulfonamide bond directly. dnu.dp.ua Furthermore, sulfur dioxide insertion strategies, using reagents like DABCO bis(sulfur dioxide) (DABSO), represent an effective way to introduce the sulfonyl group and construct sulfonamides with high functional group tolerance. thieme-connect.com

One-pot syntheses are highly efficient as they reduce the need for intermediate purification steps, saving time and resources. A potential one-pot approach for this compound could be adapted from methods developed for other sulfonamides. ncert.nic.in Such a process could start from a thiol precursor, like a hypothetical 1-methylisoquinoline-5-thiol. This thiol could be oxidized in situ using N-chlorosuccinimide (NCS) and a chloride source to generate the corresponding isoquinoline-5-sulfonyl chloride. Without isolation, methylamine would then be added to the same reaction vessel to complete the condensation, forming the final sulfonamide product in a single, continuous process. ncert.nic.in

Rational Design of Analogs and Derivatives

The rational design of analogs of this compound allows for the systematic exploration of structure-activity relationships. Modifications typically target the sulfonamidic nitrogen or the isoquinoline ring system.

The hydrogen atom on the sulfonamidic nitrogen of a secondary sulfonamide, such as this compound, can be replaced with various alkyl or aryl groups. This N-alkylation is a common strategy in medicinal chemistry to produce tertiary sulfonamides. nih.govresearchgate.net The reaction generally proceeds by deprotonating the sulfonamide with a suitable base to form a nucleophilic sulfonamide anion. This anion is then reacted with an electrophilic alkylating agent, such as an alkyl halide, to form the C-N bond. ncert.nic.in

More advanced catalytic methods have also been developed. For instance, manganese-catalyzed N-alkylation reactions utilize alcohols as green alkylating agents through a "borrowing hydrogen" mechanism. acs.orgorganic-chemistry.org In this process, a catalyst temporarily oxidizes the alcohol to an aldehyde, which then condenses with the sulfonamide to form an N-sulfonylimine intermediate. Subsequent reduction by the catalyst regenerates the catalyst and yields the N-alkylated sulfonamide. researchgate.net Such methods allow for the introduction of a diverse range of substituents onto the sulfonamide nitrogen under efficient and environmentally benign conditions. acs.orgorganic-chemistry.org

Modifying the isoquinoline ring itself is a key strategy for creating analogs. The electronic and steric properties of the molecule can be fine-tuned by introducing various substituents at different positions.

Research on related isoquinoline sulfonamides has shown that substitutions can be directed to specific positions. For example, palladium-catalyzed C-N bond formation (Buchwald-Hartwig reaction) has been used to introduce various arylamine and alkylamine groups at the C-3 position of 3-chloro-5-isoquinolinesulfonyl chloride. acs.org This demonstrates a viable pathway to synthesize a library of 3-amino-1-methylisoquinoline-5-sulfonamide derivatives.

Table 2: Examples of Strategies for Analog Design

Modification SiteStrategyExample Reaction/ReagentsPotential AnalogsReference
Sulfonamidic NitrogenN-AlkylationBase + Alkyl Halide; or Mn/Ir Catalyst + AlcoholN,N-Dialkyl-isoquinoline-5-sulfonamides acs.orgnih.govrsc.org
Isoquinoline C-3C-N Cross-CouplingPalladium Catalyst + Amine (on a 3-halo precursor)3-Amino/Arylamino-1-methylisoquinoline-5-sulfonamides acs.org
Isoquinoline RingElectrophilic SubstitutionIntroduction of -OH, -OMe, etc.Hydroxylated or alkoxylated derivatives rsc.org
Core ScaffoldScaffold HoppingReplacement of isoquinoline with other heterocyclesBenzofuran, indole, or thiophene (B33073) sulfonamides researchgate.net

Introduction of Fluoroalkyl and Halogen Groups

The incorporation of fluorine and other halogens onto the isoquinoline framework is a critical strategy in drug discovery. For the this compound scaffold, these substitutions can occur on either the pyridine (B92270) or the benzene (B151609) ring.

Halogenation:

Electrophilic aromatic substitution is a primary pathway for halogenating the benzene ring of the isoquinoline core. iust.ac.irquimicaorganica.org Due to the electronic nature of the fused ring system, electrophilic attack typically occurs at the C-5 and C-8 positions. iust.ac.irquimicaorganica.org However, since the C-5 position is already occupied by the sulfonamide group, electrophilic halogenation would be directed primarily to the C-8 position. Standard conditions for such reactions include the use of bromine in sulfuric acid (Br₂/H₂SO₄) for bromination. iust.ac.ir

Halogenation of the pyridine ring is more challenging but can be achieved under specific conditions. For instance, reactions involving the hydrochloride salts of quinolines and isoquinolines can direct halogenation to the pyridine moiety. iust.ac.ir Nucleophilic substitution reactions are also viable, particularly for positions activated by the ring nitrogen (e.g., C-1) if a suitable leaving group is present. iust.ac.ir In the case of 1-methylisoquinoline, the C-1 position is blocked, but this highlights a general strategy for related compounds.

Fluoroalkylation:

Modern synthetic methods provide several routes to introduce fluoroalkyl groups, which are valued for their ability to enhance metabolic stability and binding interactions. Palladium-catalyzed cross-coupling reactions are a powerful tool for this purpose. nih.govnih.govcapes.gov.br For example, cascade reactions involving palladium catalysis can be used to construct the isoquinoline ring while incorporating functional groups. researchgate.net

Specific reagents and strategies for fluorination include:

Electrophilic Fluorinating Agents: Reagents like N-fluorobenzenesulfonimide (NFSI) can be used for electrophilic fluorination, potentially targeting electron-rich positions on the isoquinoline core. harvard.edu

One-Pot Syntheses: Efficient one-pot, multi-component reactions have been developed for the synthesis of 1-fluoroalkylisoquinolines, demonstrating the feasibility of incorporating these groups during the construction of the heterocyclic scaffold itself. nih.gov

The table below summarizes some of the established methods that could be adapted for the modification of this compound.

TransformationReagents & ConditionsTarget Position(s)Reference
BrominationBr₂/H₂SO₄Benzene Ring (C-8) iust.ac.ir
NitrationHNO₃/H₂SO₄Benzene Ring (C-5, C-8) iust.ac.ir
Electrophilic FluorinationN-fluorobenzenesulfonimide (NFSI)Electron-rich positions harvard.edu
1-Fluoroalkyl Group IntroductionOne-pot synthesis from N-fluoroalkylated 1,2,3-triazolesPyridine Ring (C-1) nih.gov

Purification and Characterization Techniques for Novel Derivatives

The successful synthesis of novel this compound derivatives necessitates rigorous purification and unambiguous characterization to confirm their identity, purity, and structure. acs.orgresearchgate.net A combination of chromatographic and spectroscopic techniques is routinely employed for this purpose. nih.gov

Purification Techniques:

Following synthesis, the crude reaction mixture is typically subjected to one or more purification methods to isolate the target compound.

Recrystallization: This is a fundamental technique for purifying solid compounds. The choice of solvent is critical, with alcohols like ethanol (B145695) being commonly used for sulfonamides and heterocyclic compounds. acs.orggoogle.com This method effectively removes impurities that have different solubility profiles from the desired product. google.comgoogle.com

Column Chromatography: For complex mixtures or when recrystallization is ineffective, silica (B1680970) gel column chromatography is the method of choice. nih.gov It separates compounds based on their differential adsorption to the stationary phase (silica gel) and solubility in the mobile phase.

Thin Layer Chromatography (TLC): TLC is an essential analytical tool used to monitor the progress of a reaction and to determine the purity of fractions collected during column chromatography. mdpi.com

Characterization Techniques:

Once a derivative is purified, a suite of analytical methods is used for its structural elucidation and confirmation. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful techniques for determining the detailed molecular structure. acs.orgmdpi.com ¹H NMR provides information about the number, environment, and connectivity of protons, while ¹³C NMR reveals the carbon skeleton. nih.gov Two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) can establish definitive structural assignments.

Mass Spectrometry (MS): MS is used to determine the molecular weight of the new derivative and to confirm its elemental composition, typically via high-resolution mass spectrometry (HRMS). researchgate.netnih.gov Tandem mass spectrometry (MS/MS) provides fragmentation patterns that offer further structural insights. researchgate.netresearchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups. For novel this compound derivatives, characteristic absorption bands for the sulfonyl group (SO₂), N-H bonds (if present on the sulfonamide), and aromatic C-H and C=C bonds would be expected. acs.orgnih.govmdpi.com

Melting Point (m.p.) Analysis: Determining the melting point of a solid compound is a quick and easy way to assess its purity. A sharp melting point range is indicative of a pure substance. acs.org

Elemental Analysis: This technique provides the percentage of carbon, hydrogen, nitrogen, and sulfur in the compound, allowing for the verification of the empirical formula against the calculated values. mdpi.com

The following table summarizes the primary characterization techniques and the information they provide.

TechniqueInformation ObtainedReference
¹H NMR SpectroscopyElucidation of proton framework, chemical environment, and coupling. acs.orgnih.govmdpi.comscielo.br
¹³C NMR SpectroscopyDetermination of the carbon skeleton. researchgate.netscielo.br
Mass Spectrometry (MS/HRMS)Molecular weight and elemental formula confirmation. researchgate.netnih.govresearchgate.net
Infrared (IR) SpectroscopyIdentification of functional groups (e.g., -SO₂, -NH, C=N). acs.orgnih.govmdpi.com
Melting Point (m.p.)Assessment of purity for solid compounds. acs.org
Elemental AnalysisConfirmation of the elemental composition and empirical formula. mdpi.com

Molecular Interactions and Biochemical Mechanisms of Action

Enzyme Inhibition and Modulation Studies

Inosine-5′-monophosphate dehydrogenase (IMPDH) is a critical enzyme in the de novo biosynthesis of guanine (B1146940) nucleotides. nih.govwikipedia.org It catalyzes the NAD⁺-dependent oxidation of inosine (B1671953) 5′-monophosphate (IMP) to xanthosine (B1684192) 5′-monophosphate (XMP). wikipedia.org This pathway is essential for DNA and RNA synthesis, making IMPDH a target for various therapeutic agents, including antimicrobial and immunosuppressive drugs. nih.govwikipedia.orgnih.gov The structural and kinetic differences between microbial and human IMPDH allow for the development of selective inhibitors. rsc.org

The isoquinoline (B145761) sulfonamide scaffold has been identified as a potent inhibitor of IMPDH in Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. nih.gov This discovery positions these compounds as potential novel anti-tubercular agents. nih.gov MtbIMPDH is considered a vulnerable target for drug development. nih.gov

Studies on analogues of 1-(5-isoquinolinesulfonyl)piperazine (B1672589) have demonstrated significant inhibitory activity against MtbIMPDH. The general structure, which shares the isoquinoline-5-sulfonyl core, has been systematically modified to establish structure-activity relationships (SAR). Research has confirmed that the isoquinoline ring is essential for this selective activity. nih.gov For instance, while some isoquinoline sulfonamide derivatives show potent inhibition, the removal or significant modification of this core structure often leads to a loss of activity. nih.gov

Table 1: Inhibitory Activity of Selected Isoquinoline Sulfonamide Analogues against MtbIMPDH
Compound ScaffoldTarget EnzymeKey FindingSource
1-(5-isoquinolinesulfonyl)piperazine AnaloguesMycobacterium tuberculosis IMPDH (MtbIMPDH)The isoquinoline and piperazine (B1678402) rings were found to be crucial for target-selective whole-cell activity against M. tuberculosis. nih.gov
Indazole SulfonamidesMycobacterium tuberculosis IMPDH (MtbIMPDH)Demonstrated direct, uncompetitive inhibition of MtbIMPDH. Growth inhibition could be bypassed by guanine supplementation. dundee.ac.uk
Phenylimidazole Derivatives (Fragment-Based)Mycobacterium thermoresistible IMPDH (MthIMPDH)Fragment screening identified compounds that bind to the NAD pocket, leading to the design of more potent inhibitors. semanticscholar.orgbrandeis.edu

X-ray crystallography studies have provided detailed insights into how isoquinoline sulfonamide-based inhibitors interact with bacterial IMPDH. These inhibitors typically bind within the nicotinamide (B372718) adenine (B156593) dinucleotide (NAD⁺) binding pocket of the enzyme. nih.govsemanticscholar.orgbrandeis.edu

The binding mechanism often involves trapping an enzyme-intermediate complex. The IMPDH reaction proceeds in two main steps: the oxidation of IMP to an enzyme-bound intermediate (E-XMP), and then the hydrolysis of this intermediate to release XMP. wikipedia.org Inhibitors like mycophenolic acid, a well-known IMPDH inhibitor, bind to the vacant NAD⁺ site after the formation of the E-XMP intermediate, preventing the subsequent hydrolysis step. researchgate.net

For sulfonamide-based inhibitors targeting MtbIMPDH, crystallographic data reveals that the interactions are primarily direct π-π stacking interactions between the inhibitor's aromatic system (such as the isoquinoline ring) and the purine (B94841) ring of the IMP substrate. dundee.ac.uk Further interactions can occur with key amino acid residues within the NAD⁺ pocket, including Phenylalanine, Tyrosine, Glycine (B1666218), and Glutamic acid, which help to stabilize the inhibitor-enzyme complex. semanticscholar.org In some cases, two molecules of a fragment-based inhibitor have been observed to bind within the same NAD pocket, guiding the design of more potent, linked inhibitors. semanticscholar.orgbrandeis.edu The sulfonamide group itself is a critical pharmacophore, with its oxygen atoms often forming key hydrogen bonds or other polar interactions within the binding site. nih.gov

The isoquinoline-5-sulfonamide (B1244767) framework is a well-established scaffold for the development of protein kinase inhibitors. These enzymes play a central role in cellular signaling pathways, and their dysregulation is implicated in numerous diseases.

A variety of isoquinoline derivatives have been synthesized and identified as potent and selective inhibitors of the catalytic subunit of cyclic AMP-dependent protein kinase (PKA). nih.gov PKA is a key enzyme in signaling cascades, responding to changes in intracellular cyclic AMP (cAMP) levels. frontiersin.orgfrontiersin.org

Research has shown that substitutions on the isoquinoline ring system are crucial for high-affinity inhibition of PKA. nih.gov Specifically, 1,3-disubstituted and 1,3,4-trisubstituted isoquinolines have demonstrated very effective inhibition, with IC₅₀ values in the nanomolar range. nih.gov The mechanism of inhibition by these compounds is competitive with respect to the ATP substrate, indicating that they bind to the ATP-binding site of the kinase. nih.gov The specificity of these inhibitors is notable, as they show poor inhibitory action against other kinases like protein kinase C (PKC) and myosin light chain kinase (MLCK). nih.gov

Structure-based drug design has successfully utilized the isoquinoline-5-sulfonamide scaffold to create inhibitors of Protein Kinase B (PKB), also known as Akt. nih.gov PKB is a critical node in cell signaling pathways that promote cell survival and proliferation, making it a significant target for drug development. nih.gov

By investigating the bound conformation of prototype inhibitors with the related PKA protein, researchers have designed constrained analogues that show potent PKB inhibition. nih.gov Co-crystal structures reveal detailed variations in the binding modes even among structurally similar inhibitors. nih.gov Potent inhibitors from this class have been shown to function effectively in cellular assays, demonstrating their ability to inhibit the downstream phosphorylation of substrates like GSK3β, which is consistent with the inhibition of PKB kinase activity within cells. nih.gov

Table 2: Protein Kinase Inhibition Profile of Isoquinoline Sulfonamide Scaffolds
Compound ClassTarget KinaseMechanism/Key FindingSource
1,3-Disubstituted IsoquinolinesProtein Kinase A (PKA)Potent and selective inhibition; competitive with respect to ATP. IC₅₀ values in the 30-50 nM range. nih.gov
Isoquinoline-5-sulfonamidesProtein Kinase B (PKB/Akt)Structure-based design led to potent inhibitors that block downstream signaling in cellular assays. nih.gov

Protein Kinase Inhibition

Rho-associated Protein Kinase (ROCK) Inhibition

Isoquinolinesulfonamide (B3044496) derivatives are recognized as ATP competitive inhibitors of Ser/Thr protein kinases. nih.gov A notable compound in this class, (S)-(+)-2-methyl-1-[(4-methyl-5-isoquinoline)sulfonyl]-homopiperazine (H-1152P), demonstrates high selectivity and potency as a Rho-kinase inhibitor with a K(i) value of 1.6 nM for Rho-kinase. nih.gov This is a significant improvement over its predecessor, HA-1077, which also inhibits Rho-kinase. nih.govresearchgate.net Rho-kinase inhibitors, in general, target and inhibit the ROCK pathway, which has implications for various cellular functions, including smooth muscle cell contraction and cell migration. wikipedia.org The inhibition of this pathway has been explored for its potential therapeutic benefits in cardiovascular diseases. wikipedia.org For instance, H-1152P has been shown to suppress the phosphorylation of myristoylated alanine-rich C-kinase substance (MARCKS) in neuronal cells, a process sensitive to C3 toxin, indicating that it targets a protein with a well-established function. nih.gov

Table 1: Inhibition of Various Kinases by H-1152P

KinaseK(i) Value
Rho-kinase1.6 nM
Protein Kinase A630 nM
Protein Kinase C9270 nM

This table showcases the selectivity of H-1152P for Rho-kinase compared to other protein kinases. nih.gov

Dihydrofolate Reductase (DHFR) Inhibition

Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate metabolism pathway, essential for the synthesis of DNA, RNA, and amino acids. nih.gov Its inhibition can be a potent therapeutic strategy against cancer and microbial infections. nih.govresearchwithrutgers.com Some studies have explored analogues of the DHFR inhibitor trimetrexate (B1681579) (TMQ) and identified new compounds that selectively inhibit Streptococcus mutans, a key bacterium in dental caries. nih.gov One of the most effective of these new inhibitors demonstrated a 50% inhibitory concentration (IC50) of 8.7 ± 1.9 nM for the DHFR of S. mutans, while its IC50 for human DHFR was approximately 1000 nM, highlighting its high selectivity. nih.gov This suggests that targeting DHFR with specific inhibitors can be a promising approach for developing new treatments. nih.gov The combination of sulfonamides with DHFR inhibitors has also been shown to have synergistic effects against certain pathogens. nih.gov

Table 2: Inhibitory Concentration of a Novel DHFR Inhibitor

TargetIC50
S. mutans Biofilm454.0 ± 10.2 nM
S. mutans DHFR8.7 ± 1.9 nM
Human DHFR~1000 nM

This table illustrates the potent and selective inhibition of a novel trimetrexate analogue against S. mutans DHFR. nih.gov

Glycogen Synthase Kinase-3β (GSK3β) Modulation

Glycogen synthase kinase-3β (GSK3β) is a serine/threonine kinase that plays a regulatory role in a multitude of cellular processes, including proliferation, survival, and apoptosis. nih.govnih.gov The activity of GSK3β can be modulated through phosphorylation, particularly at the Ser9 residue, which is inhibitory and can be mediated by kinases like AKT. nih.gov The role of GSK3β in cancer is complex; it can act as a tumor suppressor in some contexts and a tumor promoter in others. nih.gov Research has shown that GSK3β can bind to and phosphorylate the intracellular domain of Notch1, and inhibiting GSK3β activity reduces this phosphorylation and shortens the half-life of the Notch1 intracellular domain. northwestern.edu This suggests a positive regulatory role for GSK3β in Notch signaling. northwestern.edu Furthermore, potent inhibitors of Protein Kinase B (PKB), which are structurally related to isoquinoline-5-sulfonamides, have been shown to inhibit GSK3β phosphorylation in cellular assays, consistent with the inhibition of PKB kinase activity in cells. nih.gov

Dihydropteroate (B1496061) Synthase (DHPS) Competitive Antagonism

Dihydropteroate synthase (DHPS) is an essential enzyme in the bacterial synthesis of folate, a pathway absent in mammals who obtain folate from their diet. wikipedia.orgpatsnap.comwikipedia.org This makes DHPS an ideal target for sulfonamide antibiotics. wikipedia.orgwikipedia.org Sulfonamides act as competitive inhibitors of DHPS, structurally mimicking its natural substrate, para-aminobenzoic acid (PABA). patsnap.comnih.gov By binding to the active site of DHPS, sulfonamides prevent the conversion of PABA to dihydropteroate, a critical step in folate synthesis. wikipedia.orgnih.gov This inhibition halts bacterial growth and proliferation, resulting in a bacteriostatic effect. wikipedia.org Studies on Streptococcus pneumoniae have revealed that the target for sulfonamide inhibition is the enzyme-DHPPP binary complex, rather than the free enzyme. nih.gov

Carbonic Anhydrase (CA) Inhibition

Carbonic anhydrases (CAs) are a family of enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. nih.gov The sulfonamide group is a key pharmacophore for inhibiting these enzymes. nih.govnih.gov Certain isoquinolinesulfonamides have been investigated for their inhibitory effects on various CA isoforms. nih.gov For example, a series of benzenesulfonamides incorporating pyrazole- and pyridazinecarboxamides have been synthesized and tested against human CA isoforms I, II, IX, and XII. nih.gov Some of these compounds exhibited isoform-selective inhibition. nih.gov The overexpression of tumor-associated isoforms CA IX and CA XII is linked to the acidic microenvironment of tumors, making them attractive targets for anticancer therapies. nih.gov Fluorinated sulfonamides have shown potent inhibition of CA IX, with one derivative demonstrating a subnanomolar inhibition constant (Ki of 0.8 nM) and significant selectivity over CA II. drugbank.com

Dipeptidyl Peptidase-4 (DPP-4) Inhibition

Dipeptidyl peptidase-4 (DPP-4) is an enzyme that inactivates incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). mdpi.comresearchgate.net These hormones are crucial for glucose homeostasis, promoting insulin (B600854) secretion and preserving β-cell mass. mdpi.comresearchgate.net DPP-4 inhibitors, also known as gliptins, are a class of oral antihyperglycemic agents used in the management of type 2 diabetes. nih.govnih.gov By blocking DPP-4, these inhibitors increase the levels of active incretins, thereby improving glycemic control. mdpi.com This mechanism of action is associated with a low risk of hypoglycemia. nih.gov Several DPP-4 inhibitors, such as sitagliptin (B1680988) and saxagliptin, have been approved for clinical use. nih.govnih.gov Research has also explored naturally occurring flavonoids as potential DPP-4 inhibitors. frontiersin.org

Receptor-Ligand Interactions and Signaling Cascade Perturbation

The interactions of 1-Methylisoquinoline-5-sulfonamide and its related compounds extend to perturbing various signaling cascades. As previously mentioned, the inhibition of Rho-kinase by isoquinolinesulfonamide derivatives directly impacts the Rho-ROCK signaling pathway, which is integral to regulating cellular morphology and motility. nih.govwikipedia.org

Furthermore, the modulation of GSK3β activity has far-reaching consequences on multiple signaling pathways. nih.govnih.gov GSK3β is a component of the Wnt/β-catenin signaling pathway and also influences Notch signaling. northwestern.eduresearchgate.net By affecting GSK3β, isoquinoline-5-sulfonamide derivatives can indirectly perturb these critical developmental and homeostatic pathways.

The inhibition of DHFR and DHPS disrupts the folate synthesis pathway, a fundamental metabolic process. nih.govwikipedia.org This perturbation has profound effects on nucleotide and amino acid synthesis, ultimately impacting cell division and growth. nih.govwikipedia.org

Finally, the inhibition of carbonic anhydrases can alter the pH balance in specific cellular compartments and tissues. nih.govnih.gov This is particularly relevant in the tumor microenvironment, where CA IX and XII contribute to extracellular acidosis. nih.gov By inhibiting these enzymes, sulfonamide-based compounds can perturb the signaling events that are promoted by this acidic environment.

General Receptor Binding Assays

The isoquinoline sulfonamide scaffold is a well-recognized pharmacophore known to interact with various protein kinases. While specific receptor binding assays for this compound are not extensively detailed in public literature, the activities of structurally similar compounds provide significant insights. For instance, compounds from the isoquinoline-5-sulfonamide class have been investigated as inhibitors of Protein Kinase B (PKB), a key enzyme in cell signaling pathways. nih.gov Structure-based design efforts have focused on creating constrained pyrrolidine (B122466) analogues that mimic the bound conformation of linear prototypes to enhance binding affinity and specificity. nih.gov

Furthermore, related isoquinoline sulfonamide derivatives, such as H-7 and HA1004, have been shown to inhibit protein kinase C. nih.gov The inhibitory concentrations (IC50) for these compounds against calcitriol-induced differentiation in HL-60 cells, a process dependent on protein kinase C activity, were found to be approximately 15 µM for H-7 and 170 µM for HA1004. nih.gov This suggests that the isoquinoline sulfonamide moiety has a clear propensity for binding to the ATP-binding site of various protein kinases.

Table 1: Inhibition of Calcitriol-Induced Differentiation in HL-60 Cells by Isoquinoline Sulfonamide Derivatives

CompoundIC50 (µM)Target(s)
H-7~15Protein Kinase C
HA1004~170Protein Kinase C

Data sourced from research on the effects of protein kinase inhibitors on HL-60 cell differentiation. nih.gov

Allosteric Inhibition Mechanisms (e.g., DNA Gyrase)

A significant breakthrough in the understanding of isoquinoline sulfonamide derivatives has been the discovery of their role as allosteric inhibitors of DNA gyrase. A potent antibacterial derivative, LEI-800, was identified through the optimization of an initial isoquinoline sulfonamide hit. nih.gov This compound demonstrated activity against Gram-negative bacteria, including fluoroquinolone-resistant strains.

Structural studies using cryo-electron microscopy revealed that LEI-800 binds to a novel allosteric pocket on the GyrA subunit of DNA gyrase. This binding site is distinct from the active site targeted by fluoroquinolone antibiotics. The binding of LEI-800 to this allosteric site inhibits the DNA cleavage and re-ligation activity of the enzyme, a critical step in its function of introducing negative supercoils into DNA. This allosteric mechanism of action is a promising strategy to overcome existing antibiotic resistance.

Glycine Transporter Inhibition

Glycine transporters (GlyT) are crucial for regulating glycine concentrations in the central nervous system and are targets for the treatment of various neurological disorders. nih.gov Inhibition of GlyT1, in particular, can potentiate N-methyl-D-aspartate (NMDA) receptor function and has been explored for its therapeutic potential in conditions like schizophrenia and depression. researchgate.netnih.gov

While various classes of compounds, such as sarcosine (B1681465) and acylglycinamides, have been identified as GlyT1 inhibitors, there is currently no direct scientific evidence to suggest that this compound acts as an inhibitor of glycine transporters. researchgate.netnih.gov The exploration of the isoquinoline sulfonamide scaffold for this particular target remains an open area for research.

Transient Receptor Potential Vanilloid-4 (TRPV4) Antagonism

The Transient Receptor Potential Vanilloid-4 (TRPV4) ion channel is involved in a wide array of physiological processes, and its antagonists are being investigated for various therapeutic applications. nih.gov A focused screening and optimization program led to the identification of piperazine-based antagonists of TRPV4, such as RN-1665 and RN-9893. nih.gov

However, a direct antagonistic effect of this compound on the TRPV4 channel has not been reported in the available scientific literature. While the broad therapeutic potential of TRPV4 antagonists is recognized, the isoquinoline sulfonamide chemical class has not been specifically implicated in this activity.

Exploration of Interactions with Viral Proteins (e.g., Sudan Virus VP40)

The matrix protein VP40 of the Sudan virus is a critical component in the viral life cycle, playing a key role in the assembly and budding of new virions. figshare.comnih.gov This makes it an attractive target for the development of antiviral therapeutics. mdpi.com

Crystallographic screening of fragment libraries has been employed to identify small molecules that bind to Sudan virus VP40. figshare.comnih.gov One such screening identified salicylic (B10762653) acid as a hit, binding to a pocket between the N- and C-terminal domains of the VP40 dimer. figshare.com While this demonstrates the druggability of VP40, there is no published research indicating that this compound has been screened for or interacts with Sudan virus VP40. mdpi.com

Cellular Response Mechanisms

The interaction of a compound at the molecular level ultimately translates into a cellular response. For the isoquinoline sulfonamide class of compounds, a significant cellular outcome that has been studied is the induction of apoptosis.

Induction of Apoptosis in Cancer Cell Lines

A notable characteristic of some isoquinoline sulfonamide derivatives is their ability to induce programmed cell death, or apoptosis, in cancer cells. The compound 1-(5-isoquinolinylsulfonyl)-2-methylpiperazine (H-7), which is structurally related to this compound, has been shown to induce apoptosis in human neuroblastoma cells (SH-SY5Y).

The mechanism of H-7-induced apoptosis is linked to its activity as a protein kinase inhibitor. This pro-apoptotic effect highlights a potential therapeutic application for this class of compounds in oncology.

Inhibition of Cellular Growth and Proliferation

The ability of a chemical compound to inhibit cellular growth and proliferation is a cornerstone of its potential as a therapeutic agent, particularly in the context of oncology. While the broader class of isoquinoline sulfonamides has been investigated for these properties, specific data on this compound's direct impact on cellular growth and proliferation is not extensively available in the current body of scientific literature.

However, research on closely related isoquinoline sulfonamide compounds provides valuable insights into the potential mechanisms by which this compound might exert antiproliferative effects. Studies on various isoquinoline sulfonamide derivatives have demonstrated their capacity to inhibit the proliferation of both lymphocyte and tumor cells. nih.gov This inhibition is often linked to the modulation of key signaling pathways that are crucial for cell cycle progression and division.

One of the primary mechanisms implicated in the antiproliferative activity of this class of compounds is the inhibition of protein kinases. nih.gov For instance, certain isoquinoline sulfonamides have been shown to be potent inhibitors of protein kinase C (PKC), an enzyme that plays a critical role in signal transduction pathways governing cell growth and differentiation. nih.gov By inhibiting PKC, these compounds can disrupt the downstream signaling cascades that lead to cellular proliferation.

Furthermore, research into other substituted isoquinoline-5-sulfonamide derivatives has revealed their potential to inhibit other kinases involved in cell growth, such as protein kinase B (PKB), also known as Akt. The inhibition of these kinases in cellular assays has been shown to correlate with a reduction in cell proliferation.

While direct experimental data, such as IC50 values for this compound against various cell lines, is not available in the reviewed literature, the established antiproliferative activity of its structural analogs suggests that it may also possess the ability to inhibit cellular growth. The specific potency and the range of cell types affected would, however, depend on the unique structural features of this compound and its resulting interactions with cellular targets. Further empirical studies are required to elucidate the specific effects of this compound on cellular growth and to quantify its antiproliferative efficacy.

Structure Activity Relationship Sar Investigations

Identification of Pharmacophoric Elements within the 1-Methylisoquinoline-5-sulfonamide Scaffold

Pharmacophore modeling, based on empirical data from synthesized analogues, has delineated several structural components of the this compound framework that are critical for its biological effects. These include the sulfonamide linker, the heterocyclic isoquinoline (B145761) ring system, and the nature and positioning of various substituents.

The sulfonamide moiety (-SO₂NH-) is a cornerstone of the bioactivity observed in this class of compounds. researchgate.netajchem-b.com It serves as a versatile linker and a key interaction point with biological targets. Investigations into isoquinoline sulfonamides as antibacterial agents have highlighted the indispensability of this group. In a study focused on developing allosteric DNA gyrase inhibitors, replacement of the sulfonamide group with an amide (a bioisosteric replacement) resulted in a complete loss of activity. nih.gov This finding suggests that the specific geometry and electronic properties of the sulfonamide group are crucial for correctly orienting the isoquinoline portion of the molecule within the binding site of the enzyme. nih.gov The sulfonamide functional group is a common feature in a wide array of therapeutic agents, valued for its ability to form key hydrogen bonds and for its chemical stability. mdpi.com

The potency and selectivity of this compound analogues are heavily influenced by the position and chemical nature of substituents on the isoquinoline ring. amerigoscientific.com SAR studies for anti-tubercular IMPDH inhibitors revealed that even minor modifications can have profound effects. For instance, the introduction of a methyl group at the C-3 position of the isoquinoline ring completely abolished both enzymatic and whole-cell activity. researchgate.net This demonstrates a high degree of steric and electronic sensitivity at this position of the scaffold. The reactivity and interaction profile of the isoquinoline ring are dictated by the electron distribution, which can be significantly altered by the placement of electron-donating or electron-withdrawing groups. amerigoscientific.comshahucollegelatur.org.in These modifications can affect how the molecule binds to its target, thereby modulating its biological effect.

SAR Profiling of Specific Subseries and Analogs

Building upon the foundational knowledge of the core pharmacophore, researchers have synthesized and evaluated specific series of analogues to optimize activity against particular biological targets, such as IMPDH and bacterial DNA gyrase.

A significant research effort has focused on developing 1-(5-isoquinolinesulfonyl)piperazine (B1672589) analogues as inhibitors of M. tuberculosis IMPDH. nih.govuq.edu.au In this series, the piperazine (B1678402) and cyclohexyl rings were identified as crucial for target-selective, whole-cell activity. researchgate.net

Key SAR findings for this subseries include:

Piperazine Ring: Replacing the rigid piperazine ring with a more flexible ethylenediamine linker led to a loss of whole-cell activity, indicating that the conformational rigidity imparted by the piperazine is important. researchgate.net

Cyclohexyl Ring: The cyclohexyl group was found to be a critical component for activity. researchgate.net Modifications to this ring, such as replacing it with a phenyl group, resulted in the loss of both biochemical and whole-cell activities. However, adding a methyl group at the 2-position of the cyclohexyl ring moderately improved IMPDH inhibition while maintaining whole-cell activity. researchgate.net

Urea Analogues: The exploration of urea-based linkers showed that the nitrogen atom within the urea moiety is required for anti-tubercular activity. nih.govuq.edu.au Benzylurea derivatives, in particular, were identified as promising inhibitors that warrant further investigation. nih.govresearchgate.net

Table 1: SAR of Cyclohexyl, Piperazine, and Urea Analogues against M. tuberculosis IMPDH researchgate.net
Compound ModificationEffect on Whole-Cell Activity (MIC)Effect on Enzyme Activity (IC₅₀)
Replacement of piperazine with ethylenediamineActivity lostActivity retained
Methyl group at C-3 of piperazineActivity lostActivity lost
Replacement of cyclohexyl with phenylActivity lostActivity lost
Methyl group at C-2 of cyclohexylModest activity retainedModerately improved

A distinct class of isoquinoline sulfonamides has been identified as allosteric inhibitors of bacterial DNA gyrase, exhibiting a novel mechanism of action with potential against fluoroquinolone-resistant bacteria. nih.gov A phenotypic screen identified an initial hit compound which was then optimized through a medicinal chemistry program to produce the more potent analogue, LEI-800. nih.govnih.gov

Key SAR findings for this antibacterial subseries include:

Sulfonamide Linker: As previously noted, the sulfonamide group was essential for activity. Replacing it with an amide (compound 91) or substituting the sulfonamide nitrogen with a methyl group (compound 92) led to a loss of antibacterial activity. nih.gov

Isoquinoline Ring: The isoquinoline ring was a critical component of the pharmacophore in this series as well.

Substitutions: The optimization from the initial hit to LEI-800 involved modifications to a phenyl ring attached to the sulfonamide linker. Introducing an ortho substituent on this ring to create a rotational barrier did not improve potency. nih.gov LEI-800 was rationally designed with enhanced antimicrobial activity against E. coli and K. pneumoniae. nih.gov

Table 2: SAR of Isoquinoline Sulfonamide Analogues as DNA Gyrase Inhibitors nih.gov
CompoundModificationAntibacterial Activity (E. coli MIC)
Hit Compound (1)Initial screening hit6.25 µM
LEI-800Optimized analogueEnhanced activity
Analogue 91Replacement of sulfonamide with amideActivity lost
Analogue 92Methyl substitution on sulfonamide nitrogenActivity lost

N-Methylation Effects on PKA Inhibitory Potency

The strategic placement of a methyl group on the sulfonamide nitrogen of isoquinoline-5-sulfonamide (B1244767) derivatives has been investigated to understand its impact on the inhibitory potency against Protein Kinase A (PKA). Research in this area has demonstrated that N-methylation is a viable modification that can maintain, and in some instances modulate, the inhibitory activity of these compounds.

A key study focused on the rational design of PKA inhibitors derived from 5-isoquinoline sulfonamides revealed that the introduction of a methyl group to the sulfonamidic nitrogen of known PKA inhibitors, such as N-(2-aminoethyl)isoquinoline-5-sulfonamide (H-9), does not significantly diminish their in vitro potency against PKA. researchgate.net This suggests that the sulfonamide nitrogen can be substituted without losing the crucial interactions required for PKA inhibition.

Further research into the synthesis and biological activity of related quinoline-5-sulfonamides has also explored N-methylation. For instance, the synthesis of 8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide highlights the chemical feasibility of such modifications on the sulfonamide core. mdpi.com While this compound belongs to the broader quinoline (B57606) class, the findings are relevant to the structural modifications possible for isoquinoline-5-sulfonamides.

The general structure-activity relationship (SAR) of sulfonamides indicates that the N1 amino group can be monosubstituted, often leading to an increase in potency. youtube.comyoutube.com This principle supports the observation that N-methylation on the sulfonamide of isoquinoline derivatives can be a favorable modification for maintaining or enhancing PKA inhibitory activity.

Table 1: Effect of N-Methylation on PKA Inhibitory Potency of Isoquinoline-5-Sulfonamide Analogs

Compound R Group on Sulfonamide Nitrogen PKA Inhibition
N-(2-aminoethyl)isoquinoline-5-sulfonamide (H-9) H Active
N-(2-aminoethyl)-N-methyl-isoquinoline-5-sulfonamide CH₃ Activity maintained

Linker Length and Ring Size Effects on Biological Activity

The biological activity of isoquinoline-5-sulfonamide inhibitors is significantly influenced by the length of the linker connecting the sulfonamide moiety to other chemical entities and the size of any associated ring structures. These structural features play a crucial role in determining the compound's conformation and its ability to fit within the binding pocket of the target protein.

Studies on various kinase inhibitors have demonstrated that linker length is a critical parameter in optimizing biological activity. For instance, in a series of 4-anilino-quinazoline derivatives, a flexible four-carbon linker was found to enhance inhibitory activities, while replacing a methyl-amino bridge with longer linkers resulted in decreased potency. mdpi.com This suggests that an optimal linker length exists for facilitating favorable interactions with the target. The flexibility and strain of the linker are also important considerations, as an unusual linker conformation may indicate strain that could negatively impact binding affinity. nih.gov

In the context of isoquinoline sulfonamides, research on novel gyrase inhibitors has shown that conformational restriction of the linker can enhance antibiotic activity. nih.gov This implies that a more rigid and well-defined linker may be advantageous.

The size of ring structures incorporated into the inhibitor molecule also has a profound effect on biological activity. The investigation of constrained pyrrolidine (B122466) analogues in the structure-based design of isoquinoline-5-sulfonamide inhibitors of Protein Kinase B (PKB), with co-crystal structures determined with PKA, highlights the importance of ring size and conformation in achieving potent inhibition. nih.gov The quinoline ring itself is a key pharmacophore in many biologically active compounds, and its modification can significantly alter the pharmacological profile. nih.gov

Table 2: General Principles of Linker and Ring Size Modifications

Structural Modification General Effect on Biological Activity Rationale
Linker Length
Optimal Length Increased Potency Facilitates ideal positioning in the binding pocket.
Non-Optimal Length Decreased Potency May introduce steric hindrance or prevent key interactions.
Linker Flexibility
Increased Rigidity May Enhance Potency Reduces conformational entropy upon binding.
Ring Size
Constrained Rings (e.g., pyrrolidine) Can Increase Potency Mimics the bound conformation of more flexible prototypes.

Activity Cliff Analysis

Activity cliffs are a key concept in structure-activity relationship (SAR) studies, representing pairs of structurally similar compounds that exhibit a large and unexpected difference in biological activity. csmres.co.uk In the context of kinase inhibitors, the analysis of activity cliffs provides valuable insights into the subtle structural modifications that can lead to significant changes in potency. nih.govresearchgate.net This is particularly relevant for the optimization of inhibitors like this compound.

The occurrence of activity cliffs underscores the discontinuous nature of some SARs, where a minor chemical change can disrupt or create critical interactions with the target protein. csmres.co.uk For sulfonamide-based inhibitors, a structure-based rationalization of activity cliffs has been demonstrated, where analogues with high structural similarity show a complete loss of activity. nih.gov

Computational analyses have been employed to identify and analyze activity cliffs, including three-dimensional (3D) activity cliffs for kinase inhibitors, which consider the spatial arrangement of atoms. acs.orgnih.govresearchgate.net These studies have revealed that clear interaction differences between highly and weakly potent inhibitors are often the cause of activity cliffs. acs.orgnih.gov Furthermore, "promiscuity cliffs," where structurally analogous inhibitors show significant differences in their number of kinase targets, have also been identified. acs.orgresearchgate.net

The presence of activity cliffs is not solely dependent on the ligand but is also influenced by the characteristics of the target protein. nih.govresearchgate.net Machine learning models have been developed to link protein properties to the occurrence of activity cliffs, highlighting the importance of considering the entire protein structure and not just the binding site. nih.govresearchgate.net For kinase inhibitors, even small structural modifications can lead to drastic changes in their binding profile, a phenomenon that can be addressed by combining chemical similarity with protein family-specific scoring. nih.gov

Table 3: Hypothetical Activity Cliff Scenario for Isoquinoline-5-Sulfonamide Analogs

Compound Structural Modification from Compound A PKA IC₅₀ (nM) Activity Cliff Observed
Compound A - 50 -
Compound B Addition of a single methyl group at a critical position 5000 Yes
Compound C Change in stereochemistry at a single chiral center 8000 Yes
Compound D Minor shift in the position of a nitrogen atom 10000 Yes

Computational Modeling and Advanced Biophysical Characterization

In Silico Approaches to Molecular Design and Optimization

Computational methods are pivotal in modern drug discovery, offering a rapid and cost-effective means to predict and analyze the behavior of small molecules like 1-Methylisoquinoline-5-sulfonamide at the molecular level.

Density Functional Theory (DFT) Calculations for Electronic and Structural Properties

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. nih.gov In the context of drug design, DFT calculations can provide valuable information about the electronic and structural properties of a compound like this compound. These calculations can determine properties such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the electrostatic potential. plos.org This information is critical for understanding the reactivity of the molecule and its ability to participate in various types of interactions, such as hydrogen bonding and electrostatic interactions, with its target protein. nih.govplos.org DFT studies on similar sulfonamide-containing compounds have been used to create favorable reactivity profiles for drug candidates. nih.gov

Molecular Dynamics (MD) Simulations of Protein-Ligand Complexes

Molecular dynamics (MD) simulations provide a dynamic view of the interaction between a ligand and its target protein over time. frontiersin.orgnih.gov This technique simulates the movement of atoms and molecules, allowing researchers to observe the stability of the protein-ligand complex and the conformational changes that may occur upon binding. researchgate.netmdpi.com MD simulations are particularly useful for validating the results of molecular docking and for assessing the stability of the predicted binding poses. plos.orgmdpi.com For kinase inhibitors, MD simulations can reveal the flexibility of the binding site and the ligand, providing a more realistic representation of the binding event. researchgate.net These simulations can help to refine the design of inhibitors by identifying key stable interactions and potential areas for modification to improve binding affinity and residence time. plos.orgarxiv.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. walisongo.ac.idsysrevpharm.org QSAR models are developed by correlating various molecular descriptors (e.g., physicochemical properties, topological indices) with the observed biological activity. walisongo.ac.idresearchgate.net For isoquinoline (B145761) sulfonamides and related compounds, QSAR studies have been employed to identify the key structural features that influence their inhibitory potency against specific targets. mdpi.comjapsonline.comnih.gov These models can then be used to predict the activity of new, unsynthesized compounds, thereby prioritizing the synthesis of the most promising candidates. nih.govqub.ac.ukmdpi.com For example, 3D-QSAR models have been successfully developed for ROCK inhibitors to identify critical structural features required for effective inhibition. mdpi.com

Structural Biology Techniques for Binding Mode Elucidation

Experimental structural biology techniques are indispensable for validating computational models and providing a definitive picture of how a ligand binds to its target.

X-ray Crystallography of Protein-Ligand Co-complexes

X-ray crystallography is a powerful technique that provides a high-resolution, three-dimensional structure of a molecule. nih.gov When a ligand is co-crystallized with its target protein, the resulting structure reveals the precise binding mode of the ligand, including the specific amino acid residues involved in the interaction. nih.govnih.gov For isoquinoline-5-sulfonamide (B1244767) inhibitors of protein kinases, X-ray crystal structures have been instrumental in guiding structure-based drug design efforts. nih.gov These structures provide direct evidence of the binding orientation and the key hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that stabilize the complex. This detailed structural information is invaluable for the rational design of new inhibitors with improved potency and selectivity. nih.govnih.gov

Comparison of Cocrystallization vs. Soaking Methods for Binding Pose Determination

The determination of a ligand's binding pose within a protein's active site is fundamental for understanding its mechanism of action. Two common techniques in X-ray crystallography to obtain ligand-bound protein crystals are cocrystallization and soaking. In cocrystallization, the protein is crystallized in the presence of the ligand, whereas in soaking, the ligand is introduced into a solution containing pre-formed apo-protein crystals.

A comparative study on a series of isoquinoline sulfonamide-based ligands, including a fragment-sized N-methylisoquinoline-5-sulfonamide, with protein kinase A (PKA) highlighted significant differences between these two methods. nih.govresearchgate.netnih.gov The research demonstrated that for larger and more flexible ligands, cocrystallization more reliably captures the true binding pose and any induced-fit conformational changes in the protein. researchgate.netnih.gov In contrast, soaking can sometimes be misleading, as the crystal lattice can restrict necessary protein conformational changes, leading to an inaccurate representation of the binding mode. researchgate.net For smaller, fragment-sized ligands, the differences between the two methods were found to be less pronounced. nih.govnih.gov Given the potential for flexibility in the isoquinoline sulfonamide scaffold, cocrystallization is generally considered the more robust method for accurately determining the binding pose of compounds like this compound. nih.govresearchgate.netnih.gov

Cryo-Electron Microscopy (Cryo-EM) Studies of Macromolecular Assemblies

Cryo-Electron Microscopy (Cryo-EM) has emerged as a powerful technique for determining the structure of large macromolecular complexes at near-atomic resolution. elifesciences.org This method is particularly advantageous for studying large, flexible, or membrane-bound proteins that are often challenging to crystallize. researchgate.net

Recent studies have successfully employed single-particle Cryo-EM to investigate the interaction of isoquinoline sulfonamide derivatives with their biological targets. For instance, the structure of a DNA gyrase-inhibitor complex was determined using Cryo-EM, revealing that an isoquinoline sulfonamide compound binds to an allosteric, hydrophobic pocket in the GyrA subunit. nih.govresearchgate.net This finding elucidated a novel mechanism of action distinct from other known gyrase inhibitors. nih.govresearchgate.net Similarly, Cryo-EM has been used to study the binding of quinoline (B57606) 3-sulfonamide derivatives to lactate (B86563) dehydrogenase (LDH), providing high-resolution structural data that was in agreement with previous X-ray crystallography results. nih.gov These examples underscore the utility of Cryo-EM in characterizing the binding of isoquinoline sulfonamides to large protein assemblies, offering a valuable tool for understanding their function and for guiding the design of new inhibitors.

Thermodynamic and Kinetic Analysis of Ligand Binding

Understanding the thermodynamics and kinetics of ligand binding is crucial for characterizing the affinity and mechanism of action of a compound. Techniques like Isothermal Titration Calorimetry (ITC) and enzyme kinetic assays provide quantitative data on these parameters.

Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics

Isothermal Titration Calorimetry (ITC) is a biophysical technique that directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction. ebi.ac.ukkhanacademy.org In a typical ITC experiment, a solution of the ligand is titrated into a solution containing the target macromolecule, and the heat released or absorbed is measured. youtube.com

From a single ITC experiment, several key parameters can be determined:

Binding Affinity (Ka): A measure of the strength of the interaction.

Enthalpy Change (ΔH): The heat released or absorbed upon binding.

Stoichiometry (n): The molar ratio of the ligand to the protein in the complex. khanacademy.org

Table 1: Thermodynamic Parameters Obtainable from Isothermal Titration Calorimetry (ITC)

Parameter Description Information Provided
Binding Affinity (Ka) The equilibrium constant for the binding reaction. Strength of the interaction between the ligand and the protein.
Enthalpy Change (ΔH) The heat change upon binding. Indicates the contribution of hydrogen bonds and van der Waals interactions.
Entropy Change (ΔS) The change in disorder of the system upon binding. Reflects changes in conformational freedom and solvent reorganization.
Stoichiometry (n) The number of ligand molecules bound per protein molecule. Provides the molar ratio of the interacting species.
Gibbs Free Energy (ΔG) The overall energy change of the binding event. Determines the spontaneity of the interaction.

Enzyme Kinetic Parameters (e.g., IC50, Ki, Vmax)

Enzyme kinetic studies are essential for quantifying the inhibitory activity of a compound. Key parameters include the half-maximal inhibitory concentration (IC50), the inhibition constant (Ki), and the maximum reaction velocity (Vmax).

IC50: The concentration of an inhibitor required to reduce the activity of an enzyme by 50%. It is a functional measure of potency and can be influenced by experimental conditions such as substrate concentration. mdpi.com

Ki: The inhibition constant, which represents the dissociation constant of the enzyme-inhibitor complex. It is a measure of the binding affinity of the inhibitor and is independent of substrate concentration, making it a more absolute value for comparing the potency of different inhibitors. nih.gov

Vmax: The maximum rate of an enzyme-catalyzed reaction when the enzyme is saturated with the substrate.

While specific IC50 and Ki values for this compound are not widely published, studies on related quinoline-based sulfonamides have demonstrated their inhibitory potential against various enzymes. For instance, a series of quinoline-based sulfonamides showed potent inhibitory activity against human carbonic anhydrase (CA) isoforms, with Ki values in the nanomolar range for the tumor-associated isoform hCA IX. mdpi.com

Table 2: Enzyme Kinetic Parameters for Selected Quinoline-Based Sulfonamides against hCA IX

Compound Ki (nM) against hCA IX
11c 8.4
13b 5.5
13c 18.6
16 21.7
9d 25.9
13a 25.8
AAZ (Reference) 25

Data sourced from a study on quinoline-based sulfonamides as carbonic anhydrase inhibitors. mdpi.com

The relationship between IC50 and Ki is particularly important for competitive inhibitors and can be described by the Cheng-Prusoff equation, which takes into account the substrate concentration and the Michaelis-Menten constant (Km) of the enzyme. nih.gov This allows for the conversion of the experimentally determined IC50 value to the more fundamental Ki value.

Preclinical Pharmacological Investigations in Vitro & Ex Vivo Studies

Antimicrobial Efficacy Assessments

The antimicrobial potential of isoquinoline-5-sulfonamide (B1244767) derivatives has been evaluated against a range of microorganisms, including bacteria and fungi. These studies aim to determine the spectrum of activity and potency of these compounds.

Antibacterial Activity against Gram-Positive and Gram-Negative Strains

Derivatives of isoquinoline-5-sulfonamide have demonstrated notable antibacterial activity. In a screening of a small-molecule library, an initial isoquinoline (B145761) sulfonamide hit was identified as the most potent compound against Escherichia coli, with a minimum inhibitory concentration (MIC) of 6.25 µM. nih.gov Further optimization of this lead compound resulted in LEI-800, which showed enhanced antimicrobial activity against both E. coli and Klebsiella pneumoniae. nih.gov The antibacterial action of sulfonamides, in general, involves the inhibition of folic acid synthesis, which is crucial for bacterial DNA and RNA production. youtube.comyoutube.com

Hybrid complexes of quinoline-sulfonamides with various metal ions (Zn2+, Cu2+, Co2+, and Cd2+) have also been synthesized and tested. nih.gov One such derivative, N-(quinolin-8-yl)-4-chloro-benzenesulfonamide cadmium (II), displayed excellent activity against Staphylococcus aureus ATCC 25923 and very good activity against Escherichia coli ATCC 25922. nih.gov Specifically, the diameter of the inhibition zone against S. aureus was 21 mm with a MIC of 19.04 × 10⁻⁵ mg/mL, while against E. coli, the inhibition zone was 19 mm with a MIC of 609 × 10⁻⁵ mg/mL. nih.gov

Some sulfonamide derivatives have shown significant activity against methicillin-resistant Staphylococcus aureus (MRSA). nih.govnih.gov For instance, N-(2-hydroxy-4-nitro-phenyl)-4-methyl-benzensulfonamid demonstrated potent inhibition against clinical isolates of S. aureus, including MRSA strains. nih.gov

Table 1: Antibacterial Activity of Isoquinoline-5-sulfonamide Derivatives

Compound/Derivative Bacterial Strain Activity (MIC/Inhibition Zone)
Initial Isoquinoline Sulfonamide Hit Escherichia coli MIC: 6.25 µM nih.gov
LEI-800 Klebsiella pneumoniae MIC: 12.5 µM nih.gov
N-(quinolin-8-yl)-4-chloro-benzenesulfonamide cadmium (II) Staphylococcus aureus ATCC 25923 Inhibition Zone: 21 mm, MIC: 19.04 × 10⁻⁵ mg/mL nih.gov
N-(quinolin-8-yl)-4-chloro-benzenesulfonamide cadmium (II) Escherichia coli ATCC 25922 Inhibition Zone: 19 mm, MIC: 609 × 10⁻⁵ mg/mL nih.gov
N-(2-hydroxy-4-nitro-phenyl)-4-methyl-benzensulfonamid S. aureus (including MRSA) Strong inhibition reported nih.gov

Antifungal Activity Evaluations

The antifungal properties of isoquinoline derivatives have also been a subject of investigation. nih.gov Certain chlorinated derivatives, such as chlorobenzoate and chlorophenylpropanoate esters, and chlorophenethyl carbamate, have exhibited the most significant antifungal activity. nih.gov

A hybrid N-(quinolin-8-yl)-4-chloro-benzenesulfonamide cadmium (II) compound demonstrated excellent antifungal activity against Candida albicans ATCC 10231, with an inhibition zone of 25 mm and a MIC of 19.04 × 10⁻⁵ mg/mL. nih.gov Generally, sulfonamides have been noted to show inhibitory activity against some fungi, such as Pneumocystis carinii. nih.gov

Table 2: Antifungal Activity of Isoquinoline-5-sulfonamide Derivatives

Compound/Derivative Fungal Strain Activity (MIC/Inhibition Zone)
N-(quinolin-8-yl)-4-chloro-benzenesulfonamide cadmium (II) Candida albicans ATCC 10231 Inhibition Zone: 25 mm, MIC: 19.04 × 10⁻⁵ mg/mL nih.gov
Chlorinated isoquinoline derivatives Various fungi Significant activity reported nih.gov

Anti-Biofilm Activity Research

The ability of bacteria to form biofilms presents a significant challenge in treating infections. Research has explored the anti-biofilm potential of sulfonamide derivatives. Metal complexes of sulfonamides have been shown to reduce the adhesion and biofilm formation of rapidly growing mycobacteria, including Mycobacterium abscessus, M. fortuitum, and M. massiliense, at subinhibitory concentrations. nih.gov This anti-biofilm capacity may be linked to the inhibition of c-di-GMP synthesis, a crucial signaling molecule for biofilm formation in these bacteria. nih.gov

Evaluation against Drug-Resistant Pathogens (e.g., Fluoroquinolone-Resistant Bacteria, M. tuberculosis Mutants)

A significant area of research has been the evaluation of isoquinoline sulfonamides against drug-resistant bacteria. A novel class of these compounds has been identified as allosteric inhibitors of DNA gyrase, demonstrating activity against fluoroquinolone-resistant clinical isolates of Escherichia coli. nih.govnih.gov The lead compound, LEI-800, emerged from the optimization of an initial hit and showed potent activity. nih.govnih.gov The mechanism of these allosteric inhibitors is distinct from that of fluoroquinolones, offering a potential new avenue for combating resistance. nih.govresearchgate.net

In the context of Mycobacterium tuberculosis, resistance to methionine sulfoximine, an inhibitor of glutamine synthetase, has been observed to arise from a single nucleotide deletion that increases the expression of the major glutamine synthetase, GlnA1. nih.gov This highlights the adaptability of mycobacteria to targeted inhibitors.

In Vitro Biological Screening

Beyond antimicrobial assessments, the cytotoxic effects of these compounds are crucial to evaluate their potential as therapeutic agents.

Cytotoxicity Profiling in Various Cell Lines

The cytotoxicity of isoquinoline-5-sulfonamide derivatives has been assessed in different cell lines. For instance, N-(2-[methylamino]ethyl)-5-isoquinoline-sulfonamide H-8, a cAMP- and cGMP-dependent protein kinase inhibitor, was studied for its effects on Lewis lung carcinoma (3LL) tumor cells. nih.gov Treatment with H-8 resulted in a significant reduction in the number of lung metastases. nih.gov Furthermore, the highest tumor-specific cytotoxicity was observed when both the animal and tumor cells were treated with H-8, suggesting a potential for anti-cancer applications. nih.gov

Whole-Cell Assays for Target Engagement and Efficacy

Whole-cell assays are crucial for determining if a compound can access its intracellular target and exert a biological effect. These assays provide a more biologically relevant context than purified enzyme assays by evaluating a compound's activity within the complex environment of a living cell, taking into account factors like cell permeability and stability. nih.gov

Several methodologies are employed to measure target engagement in cellular systems. nih.gov One common approach involves treating cells with the inhibitor and then lysing the cells to analyze the target's activity or the downstream effects of its inhibition. nih.gov For instance, the inhibition of a kinase can be observed by measuring the phosphorylation status of its substrates. nih.gov Techniques like the Cellular Thermal Shift Assay (CETSA) directly measure the binding of a compound to its target protein in cells by assessing changes in the protein's thermal stability. researchgate.net Advanced proteomic approaches can even provide a global view of a compound's interactions, revealing both on-target and off-target effects. nih.gov

In the context of isoquinoline sulfonamides, whole-cell assays have been instrumental. For example, in the development of novel antibiotics, an initial screen of a small-molecule library against E. coli identified an isoquinoline sulfonamide as a potent inhibitor of bacterial growth. nih.gov The minimum inhibitory concentration (MIC) was determined to be 6.25 µM. nih.gov Further studies using whole-genome sequencing of resistant mutants identified DNA gyrase as the molecular target. nih.gov While the compound, LEI-800, showed effective inhibition of purified gyrase from different bacterial species, its activity in whole-cell MIC assays against some pathogens was lower, suggesting potential issues with cell permeability or efflux. nih.gov

Similarly, in the pursuit of anticancer agents, quinoline-5-sulfonamide (B3425427) derivatives were evaluated for their effects on various cancer cell lines, including melanoma (C-32), lung carcinoma (A549), and breast cancer (MDA-MB-231), as well as normal fibroblasts (HFF-1). nih.gov Assays such as crystal violet, WST-1, and LDH tests were used to assess cell number, metabolic activity, and cell death, respectively. nih.gov One derivative, 3c, was particularly effective in reducing the proliferative activity and migration capacity of cancer cells in a wound-healing assay. nih.gov

These examples underscore the importance of whole-cell assays in the preclinical evaluation of compounds like 1-Methylisoquinoline-5-sulfonamide, providing critical data on their cellular efficacy and target engagement.

Ex Vivo Investigations in Animal Models

Ex vivo studies in animal models serve as a bridge between in vitro assays and in vivo efficacy studies. They involve the administration of a compound to a living animal, followed by the collection of tissues and organs for analysis outside the body. This approach provides valuable information on the compound's biodistribution, target engagement in a physiological setting, and metabolic stability.

Radiochemical Synthesis of Labeled Analogs for Imaging Research

Radiolabeling is a key technique that enables the visualization and quantification of a drug's distribution in the body using non-invasive imaging modalities like Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT). researchgate.netnih.gov This involves replacing an atom in the drug molecule with a radioactive isotope, such as carbon-11 (B1219553) (¹¹C), fluorine-18 (B77423) (¹⁸F), or iodine-123 (¹²³I). researchgate.netnih.gov The synthesis of these radiolabeled analogs must be carefully designed to ensure that the modification does not significantly alter the compound's biological activity.

For instance, in the development of probes for the dopamine (B1211576) transporter (DAT), a tropane (B1204802) analog was labeled with iodine-131 (B157037) ([¹³¹I]1) through a radioiodine-destannylation reaction, achieving a high radiochemical yield and purity. researchgate.net The choice of isotope and labeling position is critical. In other research, the development of thermosensitive liposomes encapsulating urinary excretable radiolabeled compounds like [¹¹¹In]In-diethylenetriaminepentaacetic acid ([¹¹¹In]In-DTPA) has been explored to improve imaging contrast. nih.gov

The synthesis of radiolabeled compounds is often a multi-step process that requires specialized equipment and expertise to handle the radioactivity safely and efficiently. The resulting radiotracer can then be used in imaging studies to provide a dynamic and quantitative picture of the drug's journey through the body.

Evaluation of Ex Vivo Tissue Biodistribution (e.g., Brain Penetration)

Following the administration of a radiolabeled or unlabeled compound to an animal, ex vivo biodistribution studies are conducted by harvesting various organs and tissues at different time points. nih.govnih.gov The concentration of the compound in each tissue is then measured, typically using techniques like liquid scintillation counting for radiolabeled compounds or liquid chromatography-mass spectrometry (LC-MS) for unlabeled compounds. nih.govbiorxiv.org

These studies provide a detailed snapshot of where the compound distributes in the body, its accumulation in target organs, and its clearance from non-target tissues. nih.govnih.gov For drugs targeting the central nervous system (CNS), assessing brain penetration is of paramount importance. nih.govnih.gov The brain-to-blood ratio is a key parameter used to quantify the extent to which a compound crosses the blood-brain barrier. nih.gov

In a study focused on developing CNS penetrant inhibitors for Trypanosoma brucei, researchers systematically modified a series of pyrazole (B372694) sulfonamides to improve their blood-brain barrier permeability. nih.gov They found that capping the sulfonamide nitrogen with a methyl group significantly enhanced brain penetration. nih.gov For example, the methylation of one compound increased the brain:blood ratio from less than 0.1 to 3.7. nih.gov This highlights how structural modifications can dramatically influence the biodistribution of a compound.

The data gathered from ex vivo biodistribution studies are critical for understanding a drug's pharmacokinetic profile and for predicting its potential efficacy and toxicity in humans.

Interactive Data Table: Ex Vivo Brain Penetration of Sulfonamide Analogs

Below is a table summarizing the ex vivo brain penetration data for a series of pyrazole sulfonamide inhibitors.

CompoundTbNMT IC₅₀ (µM)EC₅₀ (µM)Brain:Blood Ratio
7 --<0.1
24 --3.7
14 ---
33 0.0030.0100.6
34 --1.3

Future Research Directions and Translational Perspectives

Novel Target Identification and Validation for Sulfonamide Scaffolds

While the traditional target of antibacterial sulfonamides is dihydropteroate (B1496061) synthase (DHPS), a crucial enzyme in the folate biosynthetic pathway, recent research has unveiled new and exciting molecular targets for isoquinoline (B145761) sulfonamide derivatives. nih.govmdpi.com This diversification opens up possibilities for treating a wider range of diseases, including cancers and drug-resistant bacterial infections.

A groundbreaking discovery has identified DNA gyrase as a novel allosteric target for a class of isoquinoline sulfonamides. nih.govnih.gov A screening of a small-molecule library identified an initial isoquinoline sulfonamide hit which, after medicinal chemistry optimization, yielded a potent antibacterial compound named LEI-800. nih.gov Target identification studies, including whole-genome sequencing of resistant mutants, confirmed that the compound acts on the DNA gyrase complex, an essential bacterial topoisomerase. nih.gov Cryo-electron microscopy revealed that the inhibitor binds to a previously unknown allosteric, hydrophobic pocket in the GyrA subunit, demonstrating a mode of action distinct from fluoroquinolones. nih.govnih.gov This finding is particularly significant as it presents a pathway to develop antibiotics effective against fluoroquinolone-resistant bacteria. nih.gov

Beyond antibacterial applications, isoquinoline-5-sulfonamides have been investigated as inhibitors of Protein Kinase B (PKB/Akt) , a key node in cell signaling pathways often dysregulated in cancer. nih.gov Structure-based design has led to the development of potent PKB inhibitors that demonstrate cellular activity, highlighting their potential as antitumor agents. nih.gov Furthermore, related quinoline-based sulfonamides have been designed as selective inhibitors of cancer-related carbonic anhydrase (CA) isoforms , specifically CA IX and CA XII. mdpi.comresearchgate.net These enzymes are involved in tumor-mediated pH regulation and are considered valuable targets for anticancer therapies. mdpi.com

The validation of these novel targets involves a multi-faceted approach, combining computational predictions with experimental verification. Key validation techniques include:

Whole-genome sequencing of resistant mutants: Identifying mutations in the gene of the putative target protein provides strong evidence of direct interaction. nih.gov

Biochemical assays: Direct measurement of enzyme inhibition (e.g., ATP-dependent supercoiling assays for DNA gyrase) confirms the compound's effect on the target's function. nih.gov

Structural biology: Techniques like X-ray crystallography and cryo-electron microscopy provide high-resolution images of the inhibitor bound to its target, elucidating the precise binding mode and mechanism of action. nih.govnih.gov

Cellular assays: Demonstrating that the compound affects a known downstream substrate of the target enzyme within a cellular context (e.g., inhibiting GSK3β phosphorylation for PKB inhibitors) validates its on-target activity in a biological system. nih.gov

Advancements in Synthetic Accessibility for Complex Analogs

The exploration of the full therapeutic potential of the 1-methylisoquinoline-5-sulfonamide scaffold hinges on the ability to synthesize a diverse range of complex analogs. Modern synthetic organic chemistry offers a powerful toolkit to achieve this, moving beyond traditional methods to more efficient and versatile strategies.

Recent advancements focus on modular and efficient construction of the core isoquinoline structure and its derivatives. These include:

Catalytic C-H Activation/Annulation: Rhodium(III) and Ruthenium(II)-catalyzed C-H activation followed by intermolecular annulation with partners like sulfoxonium ylides provides a direct and atom-economical route to construct the isoquinoline ring system. researchgate.netorganic-chemistry.org

Multicomponent Reactions (MCRs): MCRs, which combine three or more reactants in a single operation, are exceptionally powerful for generating molecular complexity and diversity. nih.govopenaccesspub.orgmdpi.com Strategies like the Groebke–Blackburn–Bienaymé (GBB) reaction followed by post-condensation modifications can rapidly produce novel imidazopyridine-fused isoquinolinones. nih.gov The Doebner reaction, a classic MCR, remains a useful tool for synthesizing quinoline (B57606) derivatives. mdpi.com

Cascade Reactions: Palladium-catalyzed cascade reactions, for instance, can be used to construct isoquinolinone derivatives bearing complex quaternary carbon cores in a one-pot process. nih.gov

To explore structure-activity relationships (SAR) thoroughly, chemists are designing analogs with specific structural features. For example, to enhance cell penetration in Gram-negative bacteria, conformationally restricted analogs of isoquinoline sulfonamides have been synthesized. researchgate.net This involves replacing flexible linkers with more rigid structures, such as a 2,5-disubstituted pyrrolidine (B122466) motif, which can be synthesized through multi-step sequences involving the introduction of multiple chiral centers. researchgate.net Fragment-based design approaches also rely on the synthesis of libraries of monosubstituted isoquinolines, which are then merged into more potent molecules. researchoutreach.org

The synthesis of the sulfonamide portion itself is also subject to innovation. While the traditional coupling of a sulfonyl chloride with an amine remains a mainstay, new methods are continuously being developed for more specialized applications. ucl.ac.uk

Synthetic StrategyDescriptionApplication Example
Catalytic C-H Annulation Direct formation of the isoquinoline ring by activating a C-H bond on a precursor molecule and reacting it with a coupling partner. researchgate.netorganic-chemistry.orgSynthesis of various isoquinolines using Ru(II)-catalyzed annulation of oximes and N-methoxybenzamides with alkynes. organic-chemistry.org
Multicomponent Reactions (MCRs) One-pot reactions combining three or more starting materials to rapidly build complex molecular scaffolds with high efficiency. nih.govmdpi.comSynthesis of imidazopyridine-fused isoquinolinones via a Groebke–Blackburn–Bienaymé (GBB) reaction sequence. nih.gov
Conformational Restriction Introduction of cyclic or rigid linkers to reduce the number of rotatable bonds in a molecule, often to improve binding affinity or cell penetration. researchgate.netReplacing a flexible amine linker with a disubstituted pyrrolidine ring in isoquinoline sulfonamide antibiotics. researchgate.net
Fragment Merging Synthesizing individual fragments that bind to different pockets of a target and then combining them into a single, more potent molecule. researchoutreach.orgMerging 4-substituted and 6-substituted isoquinoline fragments to create a potent kinase inhibitor. researchoutreach.org

Application of Artificial Intelligence and Machine Learning in Isoquinoline Sulfonamide Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery pipeline, offering unprecedented speed and efficiency. mdpi.comnih.gov These computational tools are particularly well-suited to the challenges of designing and optimizing novel isoquinoline sulfonamide derivatives.

Generative AI for De Novo Design: Generative AI models, such as generative adversarial networks (GANs) and recurrent neural networks (RNNs), can design novel molecular structures from scratch. springernature.comarxiv.orgacs.org These models learn the underlying rules of chemical structure and synthetic feasibility from vast datasets of known compounds. For isoquinoline sulfonamide discovery, a generative model could be trained to produce new scaffolds that are optimized for several key parameters simultaneously, such as:

High predicted binding affinity to a specific target (e.g., DNA gyrase or a protein kinase).

Favorable ADMET (absorption, distribution, metabolism, excretion, toxicity) properties.

Synthetic accessibility based on known chemical reactions.

Predictive Modeling and Virtual Screening: ML algorithms excel at building predictive models from large datasets. nih.gov In the context of drug discovery, ML can be used to:

Predict Biological Activity: Train models to predict the antimicrobial or anticancer activity of virtual compounds, allowing for the rapid screening of massive virtual libraries to prioritize candidates for synthesis. mdpi.com

Forecast Resistance: Develop models that can predict whether a given bacterial strain will be resistant to a particular sulfonamide derivative based on its genomic data. frontiersin.orgfrontiersin.org This can help in designing compounds that are less prone to resistance.

Optimize Properties: Use quantitative structure-activity relationship (QSAR) models to understand how different chemical modifications to the isoquinoline sulfonamide scaffold affect its potency and other properties.

AI/ML ApplicationDescriptionRelevance to Isoquinoline Sulfonamides
Generative Models (e.g., GANs, VAEs) Algorithms that create new, viable molecular structures de novo. springernature.comarxiv.orgDesigning novel this compound analogs with optimized binding affinity and drug-like properties.
Predictive Screening Using trained models to rapidly evaluate large virtual libraries of compounds for desired activities. mdpi.comIdentifying the most promising isoquinoline sulfonamide candidates for synthesis and experimental testing against targets like MRSA or cancer cell lines.
Resistance Prediction Analyzing genomic or proteomic data to predict the likelihood of a pathogen being resistant to a drug. nih.govfrontiersin.orgfrontiersin.orgGuiding the design of next-generation sulfonamides that can evade known resistance mechanisms.
ADMET & Property Prediction Forecasting pharmacokinetic and toxicity profiles of new chemical entities before synthesis. springernature.comEnsuring that newly designed isoquinoline sulfonamide analogs have a higher probability of success in later developmental stages.

Overcoming Mechanisms of Resistance in Therapeutic Applications

A major challenge in the clinical use of antimicrobial agents is the emergence of drug resistance. For traditional sulfonamides targeting the folate pathway, resistance most commonly arises from two primary mechanisms:

Mutations in the Target Enzyme: Alterations in the folP gene, which encodes the dihydropteroate synthase (DHPS) enzyme, can reduce the binding affinity of the sulfonamide inhibitor without significantly compromising the enzyme's ability to bind its natural substrate, p-aminobenzoic acid (pABA). nih.gov

Acquisition of Resistance Genes: Bacteria can acquire foreign genes, such as sul1, sul2, and sul3, via horizontal gene transfer on plasmids. nih.gov These genes encode for highly resistant variants of the DHPS enzyme that are insensitive to sulfonamides. nih.gov

Future research into this compound and its analogs is actively addressing this challenge through several strategic approaches:

Developing Inhibitors with Novel Mechanisms of Action: The most effective strategy to circumvent existing resistance is to develop compounds that act on entirely different targets. The discovery of isoquinoline sulfonamides that allosterically inhibit DNA gyrase is a prime example. nih.gov Since this mechanism is unrelated to the folate pathway, these compounds are effective against bacteria that have developed resistance to traditional sulfonamides and even other classes of antibiotics like fluoroquinolones. nih.govnih.gov

Designing Compounds that Inhibit Resistant Enzymes: High-resolution structural data of resistant DHPS variants can inform the design of new sulfonamide derivatives that can effectively bind to and inhibit these altered enzymes. The goal is to create molecules that exploit features of the mutated active site that are not present in the wild-type enzyme.

Creating Dual-Target or Multi-Target Inhibitors: A single molecule designed to inhibit two or more distinct and essential bacterial targets simultaneously could significantly lower the probability of resistance emerging. A bacterium would need to acquire multiple independent mutations at the same time to survive, which is a much rarer event.

Recent studies have highlighted the potential of novel sulfonamide derivatives to combat resistant pathogens like Methicillin-resistant Staphylococcus aureus (MRSA). tandfonline.com These new compounds often exhibit different mechanisms of action and can overcome resistance to classical sulfa drugs. tandfonline.com

Multi-functional Compound Development

The concept of creating a single chemical entity that can modulate multiple biological targets is a compelling strategy in modern drug discovery. This approach, known as multi-functional or hybrid drug development, can offer advantages in treating complex diseases like cancer or co-infections, potentially leading to enhanced efficacy and a reduced likelihood of resistance. The versatile this compound scaffold is an ideal starting point for such endeavors.

Researchers are exploring the design of hybrid molecules that combine the isoquinoline sulfonamide pharmacophore with other bioactive scaffolds. This can yield compounds with a broadened spectrum of activity or synergistic effects. For example, hybrid quinoline-sulfonamide complexes incorporating metal ions (like Zn²⁺, Cu²⁺, Co²⁺, and Cd²⁺) have been synthesized and shown to possess both antibacterial and antifungal properties. nih.gov One such derivative demonstrated excellent activity against both Staphylococcus aureus and Candida albicans. nih.gov

In the realm of oncology, the isoquinoline scaffold is being leveraged to create multi-targeting agents. Given that derivatives have shown activity against distinct targets like Protein Kinase B and carbonic anhydrases, it is conceivable to design a single molecule that inhibits both. nih.govmdpi.com Such a compound could attack cancer cell growth and survival through two different mechanisms: disrupting proliferative signaling pathways and altering the tumor microenvironment.

The development of these multi-functional agents often follows a rational design strategy:

Pharmacophore Hybridization: Covalently linking two known pharmacophores (e.g., a quinoline-sulfonamide and a coumarin) to create a new hybrid molecule. frontiersin.org

Scaffold Decoration: Modifying the core isoquinoline sulfonamide scaffold with substituents known to confer affinity for a secondary target.

Fragment-Based Linking: Identifying fragments that bind to two different targets and then connecting them with an appropriate chemical linker.

This approach holds promise for creating next-generation therapeutics that are more robust and effective against complex and adaptive diseases.

Q & A

Q. How do environmental conditions (e.g., pH, temperature) influence the stability of this compound in long-term storage?

  • Methodological Answer : Store lyophilized samples under controlled humidity (0–75% RH) and temperature (-80°C to 25°C). Assess stability monthly via HPLC and DSC to detect polymorphic transitions. Use Arrhenius modeling to predict shelf life under accelerated conditions (40°C/75% RH) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.